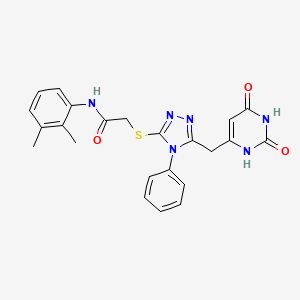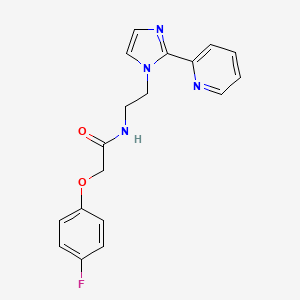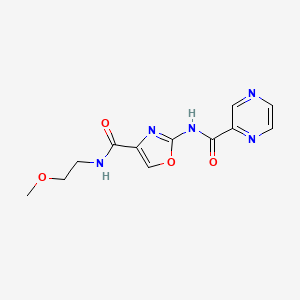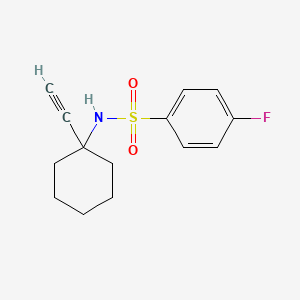![molecular formula C19H14ClN5O3 B2704541 3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 950469-07-5](/img/structure/B2704541.png)
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzodioxole, a triazole, and an oxadiazole ring. The benzodioxole group is a heterocyclic compound containing a methylenedioxy functional group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The oxadiazole is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties
Research has explored the effectiveness of oxadiazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies demonstrate that such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This property is valuable in extending the lifespan of metal components in industrial applications (Ammal, Prajila, & Joseph, 2018).
Synthesis and Characterization of Novel Compounds
The synthesis of oxadiazole derivatives, alongside related structures such as thiadiazoles and triazoles, has been extensively researched. These compounds are synthesized from various precursors and have been evaluated for their potential in diverse applications, including antimicrobial and anticancer activities. This research underscores the versatility of oxadiazole derivatives as a scaffold for developing new pharmaceutical agents and materials with unique properties (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Pharmacological Potential
Several studies have focused on the antimicrobial and anticancer potential of oxadiazole derivatives. These compounds have shown activity against various bacterial and fungal strains, highlighting their potential as new therapeutic agents. Additionally, some oxadiazole derivatives have exhibited promising results in inhibiting cancer cell growth, offering a pathway for the development of novel anticancer drugs (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Material Science Applications
Oxadiazole derivatives have also been investigated for their properties in material science, such as their phase behaviors and photoluminescent properties. These compounds have been used to synthesize mesogens that exhibit specific mesophases and photoluminescence, which can be applied in the development of new materials for electronic and optical devices (Han, Wang, Zhang, & Zhu, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-10-13(20)4-3-5-14(10)25-11(2)17(22-24-25)19-21-18(23-28-19)12-6-7-15-16(8-12)27-9-26-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRKBUYVSSRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)

![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)


![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)
![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)
